molecular formula C12H17N B15126707 1-(3,5-Dimethylphenyl)cyclobutan-1-amine

1-(3,5-Dimethylphenyl)cyclobutan-1-amine

Cat. No.: B15126707
M. Wt: 175.27 g/mol
InChI Key: PIZKLIGVTRVTMD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the chemical formula C12H17N. It is a white crystalline solid that is soluble in water

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclobutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12(13)4-3-5-12/h6-8H,3-5,13H2,1-2H3

InChI Key

PIZKLIGVTRVTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCC2)N)C

Origin of Product

United States

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